molecular formula C21H20N2O3S2 B2746320 (E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 24834-75-1

(E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2746320
CAS RN: 24834-75-1
M. Wt: 412.52
InChI Key: VQXXDNHRQJJNBS-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Trypanocidal and Anticancer Activity

Synthesized derivatives of thiazolidinones have demonstrated significant trypanocidal activity against Trypanosoma species, showing potential as treatments for trypanosomiasis. Additionally, these compounds have been evaluated for anticancer activity, with certain derivatives exhibiting inhibitory effects against a range of human tumor cell lines, suggesting a versatile application in the development of new anticancer agents (Holota et al., 2019).

Synthesis of 1,4-Dihydropyridine Derivatives

Thiazolidinone derivatives have been used in the synthesis of 1,4-dihydropyridine compounds, which are of interest due to their wide range of biological activities. This research highlights the role of thiazolidinone-based compounds in facilitating the development of new pharmaceuticals (Stanovnik et al., 2002).

Corrosion Inhibitors

Benzothiazole derivatives, structurally related to the compound , have been synthesized and studied for their corrosion inhibiting properties. These studies demonstrate the potential use of such compounds in protecting metals from corrosion, thereby extending their application beyond biomedical research (Hu et al., 2016).

Anticonvulsant Activity

Research into thiazolidinone derivatives has also uncovered their potential anticonvulsant properties. These compounds have been tested in vivo for their ability to inhibit seizures, showcasing the therapeutic potential of thiazolidinones in treating epilepsy and related disorders (Agarwal et al., 2006).

Antimicrobial and Antifungal Activity

Several studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of microbial and fungal pathogens, indicating their potential as new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

2-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-22(2)16-10-8-15(9-11-16)13-18-19(24)23(21(27)28-18)17(20(25)26)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,25,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXXDNHRQJJNBS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

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